molecular formula C24H32N4O8 B3015117 Thalidomide-NH-PEG2-C2-NH-Boc CAS No. 2097509-40-3

Thalidomide-NH-PEG2-C2-NH-Boc

Katalognummer B3015117
CAS-Nummer: 2097509-40-3
Molekulargewicht: 504.54
InChI-Schlüssel: YMOKYFTVZVHRSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a PEG linker used for dBRD9 (compound 6) synthesis . dBRD9 is a selective BRD9 probe PROTAC degrader for the study of BAF complex biology .


Synthesis Analysis

The synthesis of Thalidomide-NH-PEG2-C2-NH-Boc involves the incorporation of the Thalidomide based cereblon ligand and a PEG linker used for dBRD9 (compound 6) synthesis . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of Thalidomide-NH-PEG2-C2-NH-Boc incorporates a Thalidomide based cereblon ligand and a PEG linker . The molecular weight is 504.53 and the formula is C24H32N4O8 .


Physical And Chemical Properties Analysis

Thalidomide-NH-PEG2-C2-NH-Boc has a molecular weight of 504.53 and a formula of C24H32N4O8 . It appears as a solid and its color ranges from light yellow to yellow . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Angiogenesis Inhibition

Thalidomide has been identified as a potent inhibitor of angiogenesis. Research demonstrates its effectiveness in suppressing angiogenesis induced by basic fibroblast growth factor, a key factor in various diseases (D'Amato et al., 1994). This property holds potential for therapeutic applications in diseases where angiogenesis plays a crucial role.

Synthesis Methodology

Advancements in the synthesis of thalidomide, including Thalidomide-NH-PEG2-C2-NH-Boc, have been explored. A study presented a practical and efficient synthesis methodology using Na/Liquid NH3, offering an efficient route to produce thalidomide in high yield, which is essential for research and therapeutic applications (Varala & Adapa, 2005).

Mechanism of Action in Disease Treatment

Thalidomide has been repurposed for treating diseases like multiple myeloma and complications of leprosy. Research has focused on understanding its molecular targets, which could lead to the development of safer drugs and new therapeutic uses (Kim & Scialli, 2011).

Dermatological Applications

The drug has found application in treating various dermatological conditions due to its immunomodulatory properties. It's effective in conditions like erythema nodosum leprosum and Behçet's syndrome (Tseng et al., 1996).

Treatment of Gastrointestinal Diseases

Thalidomide has shown efficacy in treating refractory Crohn's disease, particularly in patients intolerant to anti-TNF-α drugs. It has been effective in inducing clinical remission and mucosal healing (Scribano et al., 2014).

Potential Therapeutic Uses

Research has suggested new potential therapeutic uses for thalidomide in various conditions, including acute pancreatitis and myasthenia gravis. These hypotheses are based on literature analysis and require further experimental and clinical validation (Weeber et al., 2003).

Targeting Teratogenicity

Identifying the primary target of thalidomide's teratogenicity, such as the protein cereblon, is crucial for understanding its damaging effects and developing safer derivatives (Ito et al., 2010).

Wirkmechanismus

Target of Action

Thalidomide-NH-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand . The primary target of this compound is cereblon , a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex .

Mode of Action

The compound is designed for conjugation to target proteins for PROTAC (Proteolysis Targeting Chimeras) R&D . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound is used for the synthesis of dBRD9 . dBRD9 is a selective BRD9 probe PROTAC degrader for the study of BAF complex biology . The BAF (BRG1/BRM-associated factor) complex is a multi-subunit complex involved in chromatin remodeling .

Pharmacokinetics

As a protac, its bioavailability and pharmacokinetics would be influenced by factors such as its molecular weight, lipophilicity, and stability .

Result of Action

The compound, as part of a PROTAC, leads to the degradation of target proteins . This can result in changes in cellular processes, depending on the function of the degraded protein . For instance, degradation of BRD9 can impact the function of the BAF complex, potentially affecting gene expression .

Action Environment

The action, efficacy, and stability of Thalidomide-NH-PEG2-C2-NH-Boc can be influenced by various environmental factors. These may include the presence of other proteins or compounds, pH levels, temperature, and the specific cellular environment

Safety and Hazards

The safety data sheet of Thalidomide-NH-PEG2-C2-NH-Boc contains identification of substance and details of the supplier of the safety data sheet . It is for research use only and not for human use .

Zukünftige Richtungen

Thalidomide-NH-PEG2-C2-NH-Boc is ready for conjugation to target proteins for PROTAC R&D . It is reagent grade, for research purpose . Please contact the supplier for GMP-grade inquiries .

Eigenschaften

IUPAC Name

tert-butyl N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O8/c1-24(2,3)36-23(33)26-10-12-35-14-13-34-11-9-25-16-6-4-5-15-19(16)22(32)28(21(15)31)17-7-8-18(29)27-20(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOKYFTVZVHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalidomide-NH-PEG2-C2-NH-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.